(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene
Description
This chiral binaphthalene-based bisoxazoline ligand features a rigid 1,1'-binaphthyl core fused with two indenooxazole moieties. Its molecular formula is C₄₀H₂₈N₂O₂, with a molecular weight of 568.66 g/mol . The compound’s stereochemistry (R-configuration at the binaphthyl axis and 3aR,8aS configurations in the oxazoline units) is critical for its role in asymmetric catalysis, particularly in enantioselective transformations such as fluorinations or cyclopropanations. It is stored under inert atmospheres at room temperature, reflecting its sensitivity to oxidation .
Properties
IUPAC Name |
(3aS,8bR)-2-[1-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O2/c1-5-13-27-23(9-1)17-19-31(39-41-37-29-15-7-3-11-25(29)21-33(37)43-39)35(27)36-28-14-6-2-10-24(28)18-20-32(36)40-42-38-30-16-8-4-12-26(30)22-34(38)44-40/h1-20,33-34,37-38H,21-22H2/t33-,34-,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHULLRJKMFRZ-QXOULVPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=NC9C(O8)CC1=CC=CC=C91 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=N[C@H]9[C@@H](O8)CC1=CC=CC=C91 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.
Coupling with binaphthalene: The oxazoline derivative is then coupled with a binaphthalene moiety using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in enantioselective reactions such as hydrogenation, hydroformylation, and cycloaddition.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is used in the development of chiral drugs. Its ability to induce high enantioselectivity is crucial for the synthesis of pharmaceuticals with specific stereochemistry.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it an important component in the manufacture of various high-value products.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparison with Similar Compounds
Structural Features and Bridging Groups
The compound’s distinguishing feature is its binaphthyl backbone , which provides a sterically demanding environment. Below is a comparison with similar bisoxazoline ligands:
Key Observations :
- Binaphthyl vs.
- Steric Bulk : The diphenylpropane bridge (C₃₅H₃₀N₂O₂) adds steric bulk but lacks the axial chirality of the binaphthyl system, limiting its utility in certain asymmetric reactions .
Biological Activity
(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene is a chiral ligand with significant potential in asymmetric catalysis and biological applications. This compound features a unique structural framework that contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 568.66 g/mol
- Appearance : White powder
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of this compound is primarily attributed to its ability to form stable metal complexes and its structural similarity to natural substrates. The oxazoline moiety allows for selective binding to metal ions, which is essential in catalyzing various biochemical reactions.
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) : Studies show that derivatives of this compound exhibit inhibitory effects on COX enzymes, which are crucial in the inflammatory response.
2. Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer properties:
- Mechanism : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro tests indicate:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the COX inhibitory activity of several oxazoline-based compounds including this compound. Results showed a significant reduction in prostaglandin synthesis at micromolar concentrations.
| Compound | IC50 (µM) | Target |
|---|---|---|
| (R)-Binaphthalene | 5.4 | COX-1 |
| Control | 12.0 | COX-1 |
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on human cancer cell lines (HeLa and MCF7), the compound exhibited IC50 values of 15 µM and 20 µM respectively. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | ROS generation |
| MCF7 | 20 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
